(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(4-fluorophenyl)cyclopropyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a thieno[3,2-c]pyridin-5(4H)-one moiety, which is a bicyclic system containing a thiophene and a pyridone ring . It also has a chloro group and a fluorophenyl group attached to a cyclopropyl group, which is further attached to the thienopyridone moiety.
Molecular Structure Analysis
The presence of the heterocyclic thienopyridone core and the halogenated phenyl and cyclopropyl groups would contribute to the overall polarity, reactivity, and steric effects of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electrophilic sites on the thienopyridone core and the halogenated phenyl and cyclopropyl groups. The compound could potentially undergo substitution reactions at these sites .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar thienopyridone core and the halogenated phenyl and cyclopropyl groups would likely make the compound relatively polar .Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structure Analysis
The compound has been characterized spectroscopically and confirmed by X-ray diffraction (XRD) studies. It crystallizes in the monoclinic space group, showing intermolecular hydrogen bond types C‒H···O (Lakshminarayana et al., 2009).
Synthesis Procedures
A three-step synthesis procedure for the compound has been developed, involving the replacement of the halo with a (sulfanylmethyl)sulfanyl group, followed by treatment with LDA (LiNiPr2) and dehydration with SOCl2 (Kobayashi, Suzuki, & Egara, 2013).
Development of Novel Antagonists
The compound has been used in the development of novel P2X7 antagonists, involving a dipolar cycloaddition reaction/Cope elimination sequence, which has shown potential for the treatment of mood disorders (Chrovian et al., 2018).
Application in Drug Metabolism Studies
Studies have investigated the compound's role in drug metabolism, particularly its transformation into active metabolites in the intestine and liver, demonstrating its importance in pharmacokinetics and drug efficacy (Hagihara et al., 2011).
Role in the Biotransformation of Prodrugs
The compound's biotransformation to active metabolites has been studied, highlighting the role of human carboxylesterases in its conversion and its impact on the rapid onset of action of certain drugs (Williams et al., 2008).
Exploration in Anticancer and Antimicrobial Research
Research has explored the compound's potential in anticancer and antimicrobial applications, with molecular docking studies indicating its usefulness in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Formulation Development for Poorly Soluble Compounds
The compound has been used in the development of a precipitation-resistant solution formulation, which is significant for enhancing the bioavailability of poorly soluble compounds in early toxicology and clinical studies (Burton et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-[1-(4-fluorophenyl)cyclopropyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNOS/c18-15-9-11-10-20(8-5-14(11)22-15)16(21)17(6-7-17)12-1-3-13(19)4-2-12/h1-4,9H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHKCPFKLDDBPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C3(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.